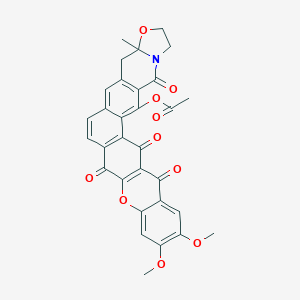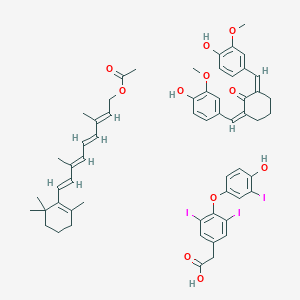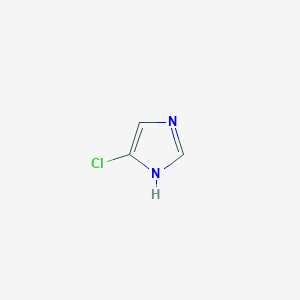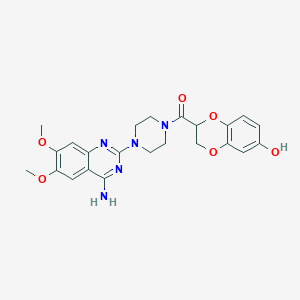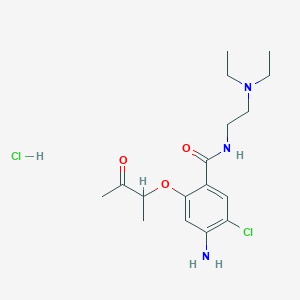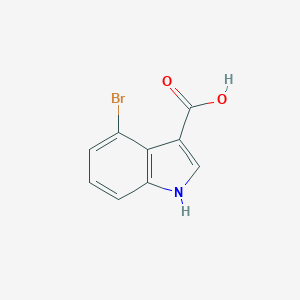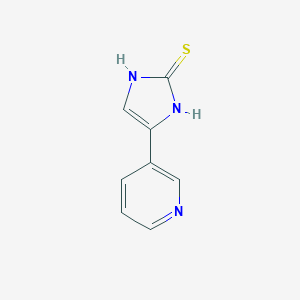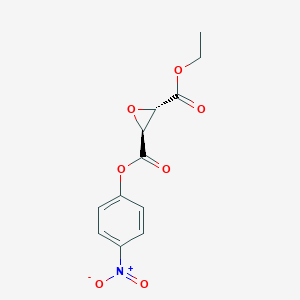
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate
Overview
Description
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is a complex organic compound. It contains an oxirane ring (also known as an epoxide), which is a three-membered ring consisting of two carbons and one oxygen . The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms . The molecule also contains a nitrophenyl group, which is a phenyl ring (a variant of benzene) with a nitro group (-NO2) attached, and a dicarboxylate group, which consists of two carboxyl groups (-COOH).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and stereochemical centers . The oxirane ring introduces strain into the molecule because of its three-membered ring structure. The nitrophenyl group is a planar, aromatic system, and the nitro group is a strong electron-withdrawing group. The dicarboxylate group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The oxirane ring is highly reactive and can be opened by various nucleophiles in a ring-opening reaction . The nitro group in the nitrophenyl ring can be reduced to an amino group. The dicarboxylate group can react with bases to form carboxylate salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar dicarboxylate group and the aromatic nitrophenyl group could increase the compound’s solubility in polar solvents . The stereochemistry of the molecule could influence its physical properties such as melting point and boiling point .Scientific Research Applications
Biocatalysis in Asymmetric Synthesis
This compound is used as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters allows for the creation of complex molecules with high enantiomeric purity. This is particularly valuable in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Dynamic Kinetic Resolution
In the field of organic chemistry, this compound can undergo dynamic kinetic resolution. This is a process where both the conversion of reactants to products and the chiral resolution of enantiomers occur simultaneously. This method is highly efficient for producing enantiomerically pure substances from racemic mixtures .
Enzyme Catalysis
The compound serves as a substrate for various enzyme-catalyzed reactions. For instance, alcohol dehydrogenases (ADHs) can use it for the interconversion between alcohols and aldehydes or ketones. This is crucial for the production of chiral alcohols, which are important intermediates in the synthesis of active pharmaceutical ingredients .
Chemoenzymatic Methodologies
It is involved in chemoenzymatic methodologies that provide access to all possible stereoisomers of certain compounds. This is essential for the study of structure-activity relationships in drug discovery, as different stereoisomers can have vastly different biological activities .
Material Science
In material science, this compound can be used to synthesize polymers with specific optical properties. The chirality imparted by the compound can lead to polymers that have unique interactions with light, such as circular dichroism, which is useful in creating advanced materials for optical devices .
Agricultural Chemistry
This compound can also be used in the synthesis of agrochemicals. The ability to create molecules with specific stereochemistry is beneficial for developing new pesticides and herbicides that are more effective and less harmful to the environment .
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, research could focus on drug development and understanding its mechanism of action in the body. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .
properties
IUPAC Name |
3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHOOABCCNPIQ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



